5-Iodo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine
Description
Properties
Molecular Formula |
C6H5F3IN3 |
|---|---|
Molecular Weight |
303.02 g/mol |
IUPAC Name |
5-iodo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C6H5F3IN3/c1-2-3(10)4(6(7,8)9)13-5(11)12-2/h1H3,(H2,11,12,13) |
InChI Key |
SZRKNXCODQVNEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C(F)(F)F)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves the iodination of a pyrimidine precursor. One common method includes the reaction of 4-methyl-6-(trifluoromethyl)pyrimidin-2-amine with iodine in the presence of a suitable oxidizing agent . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
large-scale synthesis would likely involve similar iodination reactions with optimized conditions for higher yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products are biaryl compounds formed through the coupling of the pyrimidine ring with another aromatic ring.
Reduction Reactions: The major product is the corresponding amine.
Scientific Research Applications
5-Iodo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Material Science: The compound is utilized in the development of advanced materials with specific electronic properties.
Biological Research: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions.
Mechanism of Action
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrimidine-Based Analogs
Substituent Variations on the Pyrimidine Core
- 4-Chloro-5-iodo-6-methylpyrimidin-2-amine: This compound replaces the 4-methyl and 6-trifluoromethyl groups with 4-chloro and 6-methyl. However, the absence of the electron-withdrawing trifluoromethyl group may reduce stability under acidic conditions .
N-{Diphenyl[3-(trifluoromethyl)phenyl]methyl}pyrimidin-2-amine (T134) :
This derivative features a bulky diphenylmethyl substituent at position 4, which introduces steric hindrance. Such modifications can reduce metabolic degradation but may also limit membrane permeability compared to the smaller methyl and iodo groups in the target compound .- 4-(4-(Trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-amine: Replacing the pyrimidine core with a thienopyrimidine system alters aromaticity and electronic distribution. The phenoxy group at position 4 enhances π-π stacking interactions, contributing to antimicrobial activity, as observed in studies .
Pyridine-Based Analogs
- 3-Iodo-5-(trifluoromethyl)pyridin-2-amine :
Substituting the pyrimidine ring with pyridine reduces hydrogen-bonding capacity due to fewer nitrogen atoms. The iodo and trifluoromethyl groups at positions 3 and 5, respectively, may influence solubility and bioavailability differently compared to pyrimidine derivatives .
Heterocyclic Derivatives with Varied Cores
- 4-(2,6-Difluorophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine: The difluorophenoxy group introduces strong electron-withdrawing effects, enhancing stability and receptor-binding affinity in pain therapeutics. This contrasts with the target compound’s methyl and iodo groups, which may prioritize hydrophobic interactions .
Data Tables
Table 1: Structural Comparison of Pyrimidin-2-amine Derivatives
| Compound | Substituents | Core | Key Functional Groups | Biological Activity | Reference |
|---|---|---|---|---|---|
| 5-Iodo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine | 4-Me, 5-I, 6-CF₃ | Pyrimidine | Iodo, CF₃ | Not reported | [10] |
| 4-Chloro-5-iodo-6-methylpyrimidin-2-amine | 4-Cl, 5-I, 6-Me | Pyrimidine | Chloro, Iodo | Not reported | [10] |
| T134 (N-{Diphenyl[3-CF₃-phenyl]methyl}pyrimidin-2-amine) | 4-Bulky aryl | Pyrimidine | CF₃, Diphenylmethyl | Not reported | [2] |
| 4-(4-CF₃-phenoxy)thieno[2,3-d]pyrimidin-2-amine | Thienopyrimidine, phenoxy | Thienopyrimidine | CF₃, Phenoxy | Antimicrobial | [14] |
Table 2: Impact of Substituents on Properties
Key Research Findings
- Synthetic Flexibility : Halogenated pyrimidines like the target compound are often synthesized via nucleophilic substitution or cross-coupling reactions, as seen in analogs such as T130 and T132 .
- Biological Relevance : The trifluoromethyl group enhances metabolic stability and binding affinity in receptor targets (e.g., TLR8), while iodine’s polarizability may improve interactions with hydrophobic pockets .
- Antimicrobial Potential: Thienopyrimidine derivatives with trifluoromethyl groups demonstrate efficacy against pathogens, suggesting similar applications for the target compound if functionalized appropriately .
Biological Activity
5-Iodo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.
Structural Characteristics
The compound features a pyrimidine ring with the following substituents:
- Iodine at the 5-position
- Methyl group at the 4-position
- Trifluoromethyl group at the 6-position
Its molecular formula is with a molecular weight of approximately 249.05 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving the bioavailability of derivatives synthesized from this compound.
Anticancer Properties
Research has indicated that pyrimidine derivatives, including this compound, exhibit significant anticancer activity. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against various cancer cell lines:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Similar Pyrimidine Derivative | HepG2 | 22.73 |
| Similar Pyrimidine Derivative | A549 | 1.96 |
This suggests that modifications to the pyrimidine scaffold can enhance cytotoxicity against cancer cells .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Notably, it may interact with kinases involved in cancer progression. For example, related compounds have demonstrated inhibitory effects on CDK2/cyclin A2, which is crucial for cell cycle regulation:
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promise in antimicrobial applications. Similar pyrimidine derivatives have demonstrated efficacy against bacteria such as E. coli and S. aureus, indicating potential as an antimicrobial agent:
Case Studies and Research Findings
Several studies have explored the biological activity of compounds derived from pyrimidines:
- Anticancer Activity : A study reported that a related compound exhibited IC50 values of 8.43 nM against the EGFR L858R/T790M mutant kinase, highlighting the potential of pyrimidine derivatives in targeting specific cancer mutations .
- Enzyme Inhibition : Another investigation revealed that certain pyrimidine analogs showed greater inhibitory potency against histone deacetylases (HDACs) compared to standard drugs, suggesting their utility in cancer therapy .
- Antimicrobial Effects : Research indicated that modifications to the pyrimidine core could enhance antibacterial activity against common pathogens, making these compounds valuable in developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
